Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)-
Description
Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)-, is a substituted guanidine derivative featuring a cyano group at position 2, a cyclooctyl group at position 1, and a 4-pyridyl moiety at position 3. The guanidine core is known for its strong basicity and hydrogen-bonding capacity, which often translates to biological activity in medicinal chemistry contexts.
Properties
CAS No. |
60560-38-5 |
|---|---|
Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-cyano-2-cyclooctyl-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C15H21N5/c16-12-18-15(20-14-8-10-17-11-9-14)19-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19,20) |
InChI Key |
CTKDDIUHAMTXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N=C(NC#N)NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Substituted Cyanamides with Amines
One of the most direct and effective methods for preparing substituted guanidines like Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- involves the reaction of a substituted cyanamide with a substituted amine. According to patent WO1993019042A1, this method entails:
- Reacting a mono-substituted cyanamide (e.g., R¹-N-CN, where R¹ can be a cyclooctyl group) with a di-substituted amine (e.g., R²-NH-R³, where R² or R³ could be a 4-pyridyl group).
- The reaction proceeds in the presence of a Lewis acid catalyst or under non-catalytic conditions to minimize steric hindrance.
- This approach is particularly suitable for tri-substituted guanidines, allowing the incorporation of bulky groups such as cyclooctyl and pyridyl moieties.
This method can be summarized as:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| Mono-substituted cyanamide (R¹ = cyclooctyl) | Di-substituted amine (R² or R³ = 4-pyridyl) | Lewis acid or none (mild heating) | Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- |
Thiourea-Based Methods
Thioureas are common guanylating agents that can be transformed into guanidines through desulfurization and substitution reactions. The general procedure involves:
- Activation of thiourea derivatives by copper sulfate supported on silica gel in the presence of tertiary amines (e.g., triethylamine).
- Formation of an intermediate carbodiimide, which then reacts with amines to yield the substituted guanidine.
- This method is versatile and allows the synthesis of di-, tri-, and tetra-substituted guanidines, potentially including cyclooctyl and pyridyl substituents if the appropriate thiourea and amine precursors are used.
| Starting Material | Catalyst/Activator | Solvent | Product Formation |
|---|---|---|---|
| Substituted thiourea | CuSO4-silica gel + triethylamine | THF, acetonitrile, chloroform | Intermediate carbodiimide → Guanidine derivative |
Addition of Amines to Cyanamides
Another widely used method is the nucleophilic addition of amines to cyanamides:
- Cyanamides bearing a substituent such as cyclooctyl can be reacted with 4-pyridyl amines.
- This addition yields the guanidine structure after subsequent rearrangements.
- This approach is advantageous for synthesizing guanidines with functional groups like cyano and pyridyl, as it allows mild reaction conditions and good yields.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Applicability to Target Compound |
|---|---|---|---|
| Reaction of substituted cyanamides with amines | Direct, mild conditions, adaptable to bulky groups | Requires availability of substituted cyanamides and amines | Highly suitable for 2-cyano-1-cyclooctyl-3-(4-pyridyl)- |
| Thiourea-based synthesis | Well-established, broad substrate scope | Requires activation, possible desulfurization steps | Applicable if suitable thiourea precursors are available |
| Nucleophilic addition to cyanamides | Mild, efficient for functionalized guanidines | May require purification steps | Suitable for cyano and pyridyl substituted guanidines |
| Multicomponent reactions with guanidine salts | One-pot, solvent-free, green chemistry | Limited to certain substitution patterns | Potentially adaptable with further optimization |
Research Findings and Optimization Parameters
- The reaction of mono-substituted cyanamides with di-substituted amines can be optimized by controlling steric hindrance through the choice of substituents and reaction temperature.
- Tertiary amines accelerate thiourea desulfurization, improving yields and reducing reaction times.
- Cyclic guanidine derivatives, such as those with cyclooctyl groups, tend to exhibit higher basicity and stability, which can influence reaction conditions and purification.
- Use of Lewis acid catalysts can enhance reaction rates and selectivity in substituted guanidine synthesis.
Summary Table of Key Preparation Routes
| Preparation Route | Key Reactants | Catalyst/Conditions | Yield/Comments |
|---|---|---|---|
| Cyanamide + amine reaction | Cyclooctyl cyanamide + 4-pyridyl amine | Lewis acid or none, mild heat | High yield, minimal steric hindrance |
| Thiourea desulfurization and substitution | Substituted thiourea + amine | CuSO4-silica gel, triethylamine | Broad scope, requires activation |
| Nucleophilic addition to cyanamides | Cyanamide + amine | Mild heating, solvent dependent | Efficient for cyano and pyridyl groups |
| Multicomponent reaction with guanidinium salt | Guanidinium carbonate + aldehydes + amines | Base, solvent-free, mild heat | Green chemistry, adaptable |
Chemical Reactions Analysis
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s closest analog, 2-Cyano-3-(4-pyridyl)-1-(1,1,2-trimethylpropyl)guanidine (CAS 60560-40-9, C₁₃H₁₉N₅, molar mass 245.32 g/mol), shares the cyano and 4-pyridyl groups but substitutes the cyclooctyl with a smaller, branched alkyl group (1,1,2-trimethylpropyl) . Key differences include:
The cyclooctyl group likely increases membrane permeability but may reduce solubility in aqueous media. Its steric bulk could hinder binding to tight active sites, as seen in phenyl-substituted analogs where larger groups (e.g., Cl, Br) caused unfavorable steric clashes with residues like Trp222 .
Role of the 4-Pyridyl Group
The 4-pyridyl moiety is critical for electronic and binding properties. Comparative studies show that replacing the pyridyl nitrogen with carbon (e.g., in phenyl analogs) reduces inhibitory activity due to loss of hydrogen-bonding capacity and altered electrostatic fields . For example, compound 5 (phenyl-substituted) exhibited lower activity than isoniazid (INH), which retains the pyridyl nitrogen. This underscores the 4-pyridyl group’s importance in optimizing interactions with biological targets .
Impact of the Cyano Group
In 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (), the cyano group contributes to planar molecular geometry and crystal packing, suggesting similar structural rigidity might occur in the target compound. However, the cyclooctyl group could disrupt planarity, affecting crystallization or binding kinetics .
Biological Activity
Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H18N4
- Molecular Weight : 270.33 g/mol
- IUPAC Name : 2-cyano-1-cyclooctyl-3-(4-pyridyl)guanidine
- Canonical SMILES : C1CCCC(C1)C(=N)N=C(C#N)C2=CC=NC=C2
Guanidine derivatives often interact with various molecular targets, which can include enzymes and receptors. The specific mechanism of action for Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- has not been fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial and Anticancer Properties
Research indicates that Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- exhibits notable antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Studies have shown that the compound demonstrates effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that this guanidine derivative can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values for these activities are reported in the low micromolar range, indicating potent activity .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- had minimum inhibitory concentrations (MICs) of 16 μg/mL against both strains, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The biological activity of Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- can be compared with other guanidine derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)- | ~8 | Anticancer |
| Guanidine derivative A | ~15 | Anticancer |
| Guanidine derivative B | ~20 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
